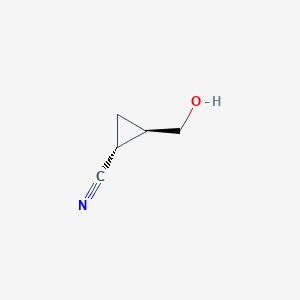

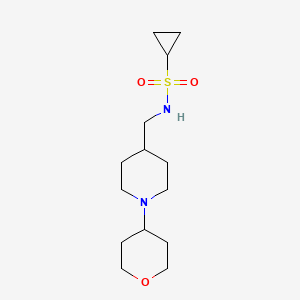

![molecular formula C22H19N3O B2401698 5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine CAS No. 702648-02-0](/img/structure/B2401698.png)

5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine” belongs to the class of organic compounds known as 2,3-diphenylfurans . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of “5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine” is characterized by a five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

While specific chemical reactions involving “5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine” are not found in the retrieved papers, pyrrolidine derivatives are known to undergo various chemical reactions, including ring construction and functionalization .科学的研究の応用

The pyridopyrimidine scaffold combines pyridine and pyrimidine rings, resulting in four possible structures based on the nitrogen atom’s position. These compounds have been extensively studied for their therapeutic applications .

Pyrido [2,3-d]pyrimidines

This subclass includes compounds with a pyridopyrimidine core where the nitrogen atom is located in the pyridine ring. Notably, some derivatives exhibit promising biological activities. For instance, palbociclib , developed by Pfizer, is used in breast cancer treatment. Another compound, dilmapimod , shows potential activity against rheumatoid arthritis .

Pyrido [3,2-d]pyrimidines

Finally, this subclass involves compounds with the nitrogen atom positioned between the pyridine and pyrimidine rings. Their biological activities and synthetic routes warrant further exploration.

作用機序

Target of Action

The primary target of 5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine is the α-amylase enzyme . This enzyme plays a crucial role in the breakdown of starch molecules into smaller ones such as glucose and maltose .

Mode of Action

5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine interacts with the α-amylase enzyme, inhibiting its activity . The compound’s interaction with the enzyme was investigated through molecular docking with the Bacillus paralicheniformis α-amylase enzyme . The most active compounds displayed a binding affinity from -8.2 to -8.5 kcal/mol .

Biochemical Pathways

By inhibiting the α-amylase enzyme, 5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine affects the carbohydrate digestion pathway . This results in a slower digestion and absorption of carbohydrates, leading to a more regulated and progressive release of glucose into the circulation .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties were evaluated via in silico ADMET and molecular docking analysis . .

Result of Action

The inhibition of the α-amylase enzyme by 5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine leads to a slower rise in blood glucose levels following a meal . This can help in managing hyperglycemia, a condition characterized by an excessively high level of glucose in the blood .

Action Environment

The action, efficacy, and stability of 5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine can be influenced by various environmental factors.

特性

IUPAC Name |

5,6-diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O/c1-3-9-16(10-4-1)18-19-21(25-13-7-8-14-25)23-15-24-22(19)26-20(18)17-11-5-2-6-12-17/h1-6,9-12,15H,7-8,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLMWSGBLYWBMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

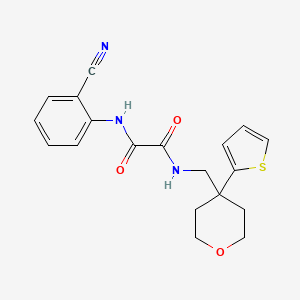

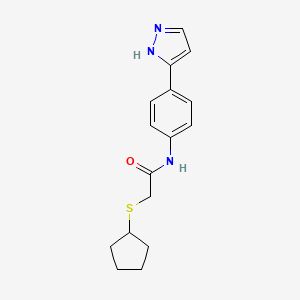

![Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2401616.png)

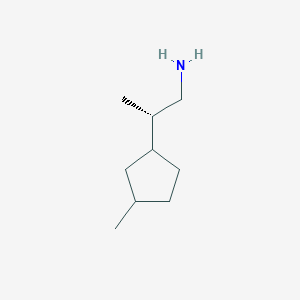

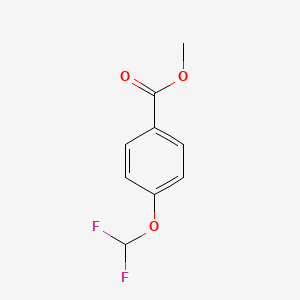

![2-Chloro-N-[cyano-(2-methoxyphenyl)methyl]-4-fluoro-5-methylbenzamide](/img/structure/B2401620.png)

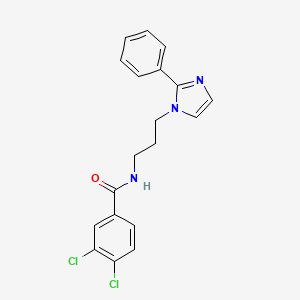

![N-(2-fluorophenyl)-4-[methyl(2-oxolanylmethyl)sulfamoyl]benzamide](/img/structure/B2401621.png)

![6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one](/img/structure/B2401622.png)

![5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane](/img/structure/B2401624.png)

![2-{2-Chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetic acid](/img/structure/B2401629.png)

![3-[[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2401635.png)